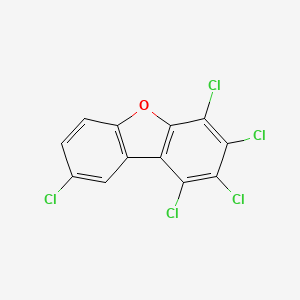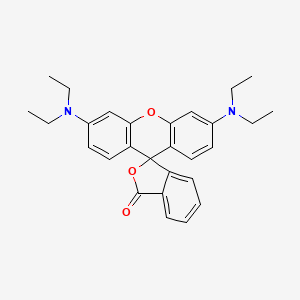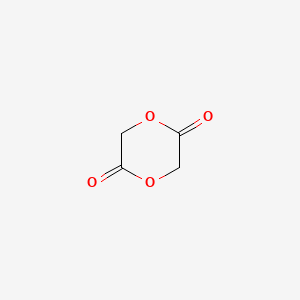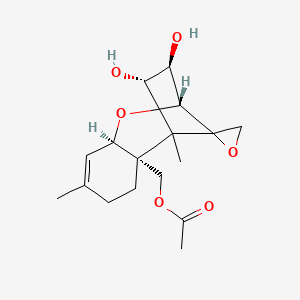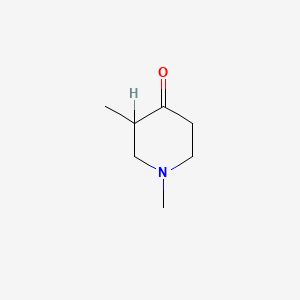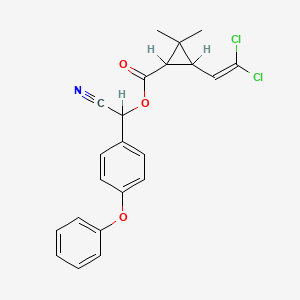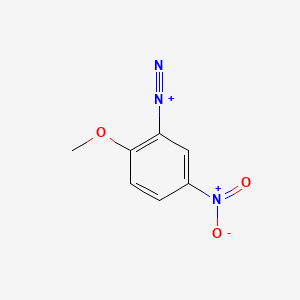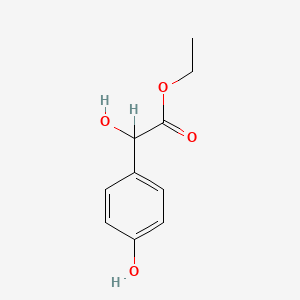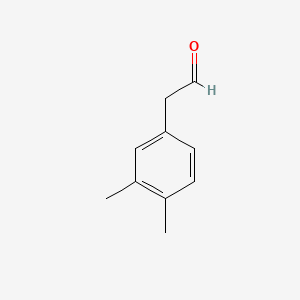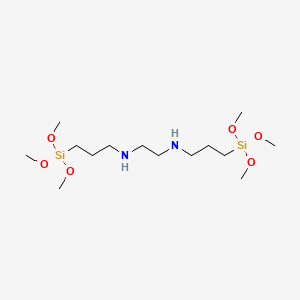![molecular formula C8H12 B1360247 双环[3.2.1]辛-2-烯 CAS No. 823-02-9](/img/structure/B1360247.png)
双环[3.2.1]辛-2-烯
描述
Bicyclo[3.2.1]oct-2-ene is an organic compound with the molecular formula C₈H₁₂. It is a bicyclic hydrocarbon featuring a double bond within its structure. This compound is notable for its unique ring system, which is a common motif in many biologically active natural products, particularly sesquiterpenes and diterpenes .
科学研究应用
Bicyclo[3.2.1]oct-2-ene and its derivatives have significant applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex natural products and pharmaceuticals.
Biology: Studied for their biological activity and potential therapeutic applications.
Medicine: Investigated for their potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
Bicyclo[3.2.1]oct-2-ene is a complex organic compound with a unique structure
Mode of Action
The mode of action of Bicyclo[32It has been used in the synthesis of complex bicyclo[321]octane scaffolds via intramolecular 1,3-dipolar nitrone cycloaddition reaction . This suggests that it may interact with its targets through a similar mechanism, leading to changes in the molecular structure of the target.
Biochemical Pathways
The biochemical pathways affected by Bicyclo[32It is known to be involved in the synthesis of complex bicyclo[321]octane scaffolds . These scaffolds are found in many biologically active natural compounds, particularly tri- and tetracyclic sesqui- and diterpenes . Therefore, it can be inferred that Bicyclo[3.2.1]oct-2-ene may affect the biochemical pathways related to these compounds.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Bicyclo[32Its molecular weight is 108.18 , which suggests that it may have good bioavailability due to its relatively small size.
Result of Action
The molecular and cellular effects of Bicyclo[32Its role in the synthesis of complex bicyclo[321]octane scaffolds suggests that it may have significant effects on the structure and function of molecules and cells .
准备方法
Synthetic Routes and Reaction Conditions: Bicyclo[3.2.1]oct-2-ene can be synthesized through various methods. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by the cleavage of the resulting tricyclo[3.2.1.0²,⁷]octane intermediate . Another method involves the cyclopropanation of a double bond or the bicycloannulation of cyclic dienolates with various Michael acceptors .
Industrial Production Methods: Industrial production of bicyclo[3.2.1]oct-2-ene typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired bicyclic structure.
化学反应分析
Types of Reactions: Bicyclo[3.2.1]oct-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, forming bicyclo[3.2.1]octane.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the bicyclic framework.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and ozone.
Reduction: Hydrogenation using catalysts such as palladium on carbon.
Substitution: Halogenation using halogens or halogenating agents, and nucleophilic substitution using nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions include various functionalized derivatives of bicyclo[3.2.1]oct-2-ene, such as epoxides, alcohols, and halogenated compounds .
相似化合物的比较
Bicyclo[2.2.1]hept-2-ene: Another bicyclic compound with a similar structure but different ring size and properties.
Bicyclo[3.2.1]octane: The fully saturated analog of bicyclo[3.2.1]oct-2-ene, lacking the double bond.
Uniqueness: Bicyclo[3.2.1]oct-2-ene is unique due to its specific ring system and the presence of a double bond, which imparts distinct chemical reactivity and biological activity compared to its analogs .
属性
IUPAC Name |
bicyclo[3.2.1]oct-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12/c1-2-7-4-5-8(3-1)6-7/h1-2,7-8H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHSTKKZWWSIMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101002599 | |
| Record name | Bicyclo[3.2.1]oct-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101002599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
823-02-9 | |
| Record name | Bicyclo(3.2.1)oct-2-ene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[3.2.1]oct-2-ene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76147 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[3.2.1]oct-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101002599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to access Bicyclo[3.2.1]oct-2-ene?
A1: Several methods have been developed to synthesize Bicyclo[3.2.1]oct-2-ene. One prominent approach is the gold-catalyzed cycloisomerization of 1,6-enynes. [, ] This atom-economical reaction offers high yields and allows for the incorporation of various functional groups. [] Indium-catalyzed cycloisomerization presents an alternative route, exhibiting excellent yields and control over the reaction pathway depending on the substituents on the alkyne. [] Other methods include the rearrangement of 4-vinylcyclohexene radical cation, [, , , ] and reactions involving halocarbenes with bicyclic precursors. [, , ]
Q2: How does the substitution pattern on the 1,6-enyne influence the regioselectivity of the cycloisomerization reaction?
A2: The substitution pattern on the alkyne moiety significantly impacts the regiochemical outcome of both gold- and indium-catalyzed cycloisomerizations. Generally, non-substituted alkynes favor the 5-exo pathway, leading to Bicyclo[3.2.1]oct-2-ene derivatives. [, ] In contrast, substituted alkynes tend to undergo a 6-endo cyclization, yielding Bicyclo[3.3.1]nonadiene products. [, ] Interestingly, the presence of electron-withdrawing groups on aryl-substituted alkynes can shift the preference back towards the exo pathway. [] DFT calculations support these observations, correlating the stability of reaction intermediates with the observed endo:exo ratios. [, ]
Q3: Can Bicyclo[3.2.1]oct-2-ene undergo hydrogen-deuterium exchange?
A3: Yes, under strongly basic conditions (tert-BuO−/tert-BuOD) at elevated temperatures (185 °C), Bicyclo[3.2.1]oct-2-ene undergoes hydrogen-deuterium exchange. [] This exchange occurs through both allylic and vinylic carbanionic intermediates. While previous studies using tert-BuO−/DMSO observed only allylic exchange, the use of tert-BuOD as a deuterium source allows for exchange at both positions. [] NMR studies have been used to determine the relative rates of exchange at different positions and the stereoselectivity at the allylic site. []
Q4: Are there reactions involving Bicyclo[3.2.1]oct-2-ene derivatives and organometallic compounds?
A4: Yes, one example involves the reaction between [Mn(CO)3(η5-C7H9)] and phenyllithium, followed by treatment with (CH3)3SiCl, leading to the formation of a Bicyclo[3.2.1]oct-2-ene complex through intramolecular carbene-cycloheptadienyl coupling. []
Q5: What is the molecular formula and molecular weight of Bicyclo[3.2.1]oct-2-ene?
A5: The molecular formula of Bicyclo[3.2.1]oct-2-ene is C8H12, and its molecular weight is 108.18 g/mol.
Q6: What spectroscopic techniques are useful for characterizing Bicyclo[3.2.1]oct-2-ene and its derivatives?
A6: Nuclear Magnetic Resonance (NMR) spectroscopy is widely used to characterize Bicyclo[3.2.1]oct-2-ene and its derivatives. [, ] In addition to NMR, infrared (IR) spectroscopy provides valuable information about the functional groups present in these molecules. [, ] Mass spectrometry (MS) is another essential tool, particularly tandem MS, which aids in elucidating fragmentation patterns and confirming structural assignments. [] X-ray crystallography has also been employed to determine the precise three-dimensional structures of some Bicyclo[3.2.1]oct-2-ene derivatives. [, ]
Q7: Are there known applications of Bicyclo[3.2.1]oct-2-ene derivatives in medicinal chemistry?
A7: Yes, a study explored a podophyllotoxin analog containing a Bicyclo[3.2.1]octane moiety fused with an indole ring. [] This compound displayed significant anti-cancer activity by causing microtubule depolymerization in carcinoma cells. [] Computer modeling studies suggested that the unique bicyclic structure plays a crucial role in its biological activity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



